molecular formula C15H16N4O4S B11013107 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Cat. No.: B11013107
M. Wt: 348.4 g/mol
InChI Key: LFHQAZPMAIIIKE-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a complex organic compound featuring a unique combination of a dioxido-dihydrothiophene ring and a benzotriazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Dioxido-Dihydrothiophene Ring: This step involves the oxidation of a thiophene derivative to introduce the dioxido groups. Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are often used under controlled conditions.

    Synthesis of the Benzotriazinyl Moiety: This can be achieved through the cyclization of appropriate precursors, often involving diazotization followed by intramolecular cyclization.

    Coupling Reaction: The final step involves coupling the dioxido-dihydrothiophene intermediate with the benzotriazinyl derivative using amide bond formation techniques. Common reagents include carbodiimides like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The dioxido-dihydrothiophene ring can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the dioxido groups, potentially using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzotriazinyl moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher oxidized states of the thiophene ring, while reduction could lead to the removal of oxygen functionalities.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.

Biology

In biological research, it may be investigated for its potential as a pharmacophore in drug design, given the bioactivity associated with both thiophene and benzotriazine derivatives.

Medicine

Medicinally, compounds containing benzotriazinyl groups have been studied for their anticancer, antiviral, and antibacterial properties. The unique structure of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide could make it a candidate for similar studies.

Industry

In industry, this compound might be used in the development of new materials with specific electronic or photonic properties, leveraging the unique electronic characteristics of the thiophene and benzotriazine rings.

Mechanism of Action

The mechanism by which N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or interference with DNA replication processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydrothiophen-3-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide: Lacks the dioxido groups, potentially altering its reactivity and bioactivity.

    N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanamide: Similar structure with an extended alkyl chain, which might affect its solubility and interaction with biological targets.

Uniqueness

The presence of both the dioxido-dihydrothiophene and benzotriazinyl groups in N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide makes it unique, potentially offering a combination of properties not found in other compounds. This uniqueness could translate into distinct reactivity patterns and biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H16N4O4S

Molecular Weight

348.4 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

InChI

InChI=1S/C15H16N4O4S/c20-14(16-11-7-9-24(22,23)10-11)6-3-8-19-15(21)12-4-1-2-5-13(12)17-18-19/h1-2,4-5,7,9,11H,3,6,8,10H2,(H,16,20)

InChI Key

LFHQAZPMAIIIKE-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CS1(=O)=O)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

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